molecular formula C6H10N4 B2893827 4,5,6,7-Tetrahydrobenzotriazol-1-amine CAS No. 3400-06-4

4,5,6,7-Tetrahydrobenzotriazol-1-amine

Cat. No. B2893827
CAS RN: 3400-06-4
M. Wt: 138.174
InChI Key: DFQBCKHWANUWHF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzotriazol-1-amine, commonly known as THTA, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. THTA is a bicyclic organic compound that contains a triazole ring and an amine group.

Mechanism of Action

The mechanism of action of THTA is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. The metal-THTA complexes may interact with biological molecules such as enzymes and proteins, leading to changes in their activity and function. THTA has also been reported to induce apoptosis in cancer cells, possibly through the inhibition of DNA synthesis.
Biochemical and Physiological Effects
THTA has been found to exhibit various biochemical and physiological effects. Studies have shown that THTA can inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial and antifungal agent. THTA has also been reported to exhibit cytotoxicity towards cancer cells, indicating its potential as an anticancer agent. In addition, THTA has been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of THTA is its ability to form stable complexes with metal ions, making it a useful ligand for metal-ion catalysis and electrochemistry. THTA is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of THTA is its potential toxicity, which may limit its use in biological studies. In addition, THTA may exhibit non-specific binding to biological molecules, leading to false positive results.

Future Directions

There are several future directions for research on THTA. One potential area of research is the development of THTA-based metal complexes for use in catalysis and electrochemistry. Another area of research is the investigation of the anticancer and antimicrobial activities of THTA and its metal complexes. In addition, further studies are needed to elucidate the mechanism of action of THTA and its metal complexes, as well as their potential toxicity and side effects.

Synthesis Methods

THTA can be synthesized using various methods, including the reaction of 4-aminobenzoic acid with sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 4-nitrobenzoic acid with hydrazine hydrate, followed by reduction with sodium borohydride. THTA can also be synthesized via the reaction of 4-aminobenzoic acid with triethyl orthoformate and sodium azide, followed by reduction with sodium borohydride. These methods have been reported to yield THTA in good to excellent yields.

Scientific Research Applications

THTA has been found to have potential applications in various fields of scientific research. One of the major applications of THTA is as a ligand for metal ions. THTA can form stable complexes with metal ions such as copper, nickel, and zinc, which can be used in catalysis, electrochemistry, and bioinorganic chemistry. THTA has also been used as a fluorescent probe for detecting metal ions in biological samples. In addition, THTA has been reported to exhibit antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

properties

IUPAC Name

4,5,6,7-tetrahydrobenzotriazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQBCKHWANUWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=NN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-amine

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